

An In-depth Technical Guide to 1-(2-Fluoroethyl)piperazine Hydrochloride

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Compound of Interest

Compound Name: 1-(2-Fluoroethyl)piperazine
hydrochloride

Cat. No.: B181602

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CAS Number: 1089279-64-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluoroethyl)piperazine hydrochloride is a fluorinated derivative of piperazine that holds potential as a key building block in medicinal chemistry. The introduction of a fluoroethyl group to the piperazine scaffold can modulate physicochemical properties such as lipophilicity and metabolic stability, making it an attractive moiety for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available chemical data, a generalized synthesis protocol, and potential applications in drug discovery for **1-(2-Fluoroethyl)piperazine hydrochloride** (also referred to as 1-(2-Fluoroethyl)piperazine dihydrochloride). It is important to note that while this compound is commercially available, detailed experimental studies and biological activity data are limited in publicly accessible scientific literature.

Chemical and Physical Properties

The fundamental properties of **1-(2-Fluoroethyl)piperazine hydrochloride** are summarized below. This data is compiled from various chemical suppliers.

Property	Value
CAS Number	1089279-64-0
Chemical Name	1-(2-Fluoroethyl)piperazine hydrochloride
Synonyms	1-(2-Fluoroethyl)piperazine dihydrochloride
Molecular Formula	C ₆ H ₁₅ Cl ₂ FN ₂
Molecular Weight	205.10 g/mol
Appearance	White to off-white crystalline solid
SMILES	<chem>FCCN1CCNCC1.[H]Cl.[H]Cl</chem>

Synthesis and Characterization

While specific, detailed, and peer-reviewed synthesis protocols for **1-(2-Fluoroethyl)piperazine hydrochloride** are not readily available in the scientific literature, a general synthetic approach can be proposed based on standard organic chemistry principles for the N-alkylation of piperazines.

Generalized Experimental Protocol: N-Alkylation of Piperazine

A plausible method for the synthesis of 1-(2-Fluoroethyl)piperazine involves the nucleophilic substitution of a suitable fluoroethylating agent with piperazine. The resulting free base would then be converted to its hydrochloride salt.

Materials:

- Piperazine (anhydrous)
- 1-Bromo-2-fluoroethane or 1-fluoro-2-iodoethane
- A suitable base (e.g., potassium carbonate, triethylamine)
- An appropriate solvent (e.g., acetonitrile, DMF)

- Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)
- Anhydrous sodium sulfate
- Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, hexanes)

Procedure:

- N-Alkylation: To a solution of an excess of piperazine in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate. This is to ensure a monosubstituted product is favored and to neutralize the acid formed during the reaction.
- Slowly add 1-bromo-2-fluoroethane to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, filter the reaction mixture to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Work-up and Extraction: Dissolve the residue in water and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to separate the desired product from unreacted piperazine and piperazine dihydrobromide.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-Fluoroethyl)piperazine free base.
- Purification: The crude product can be purified using silica gel column chromatography.
- Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).
- Add a solution of hydrochloric acid in a compatible solvent dropwise with stirring.
- The hydrochloride salt should precipitate out of the solution.

- Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **1-(2-Fluoroethyl)piperazine hydrochloride**.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy would be used to confirm the presence of the fluoroethyl and piperazine protons and carbons, respectively. The characteristic splitting patterns due to fluorine-hydrogen coupling would be a key indicator of successful synthesis.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the compound, typically observing the $[\text{M}+\text{H}]^+$ ion for the free base.
- Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for C-H, N-H (from the protonated amine), C-N, and C-F bonds.
- Elemental Analysis: To confirm the elemental composition of the synthesized salt.

Applications in Drug Discovery

While specific biological activities for **1-(2-Fluoroethyl)piperazine hydrochloride** have not been reported in the literature, the piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry. The introduction of a fluoroethyl group can confer several advantageous properties:

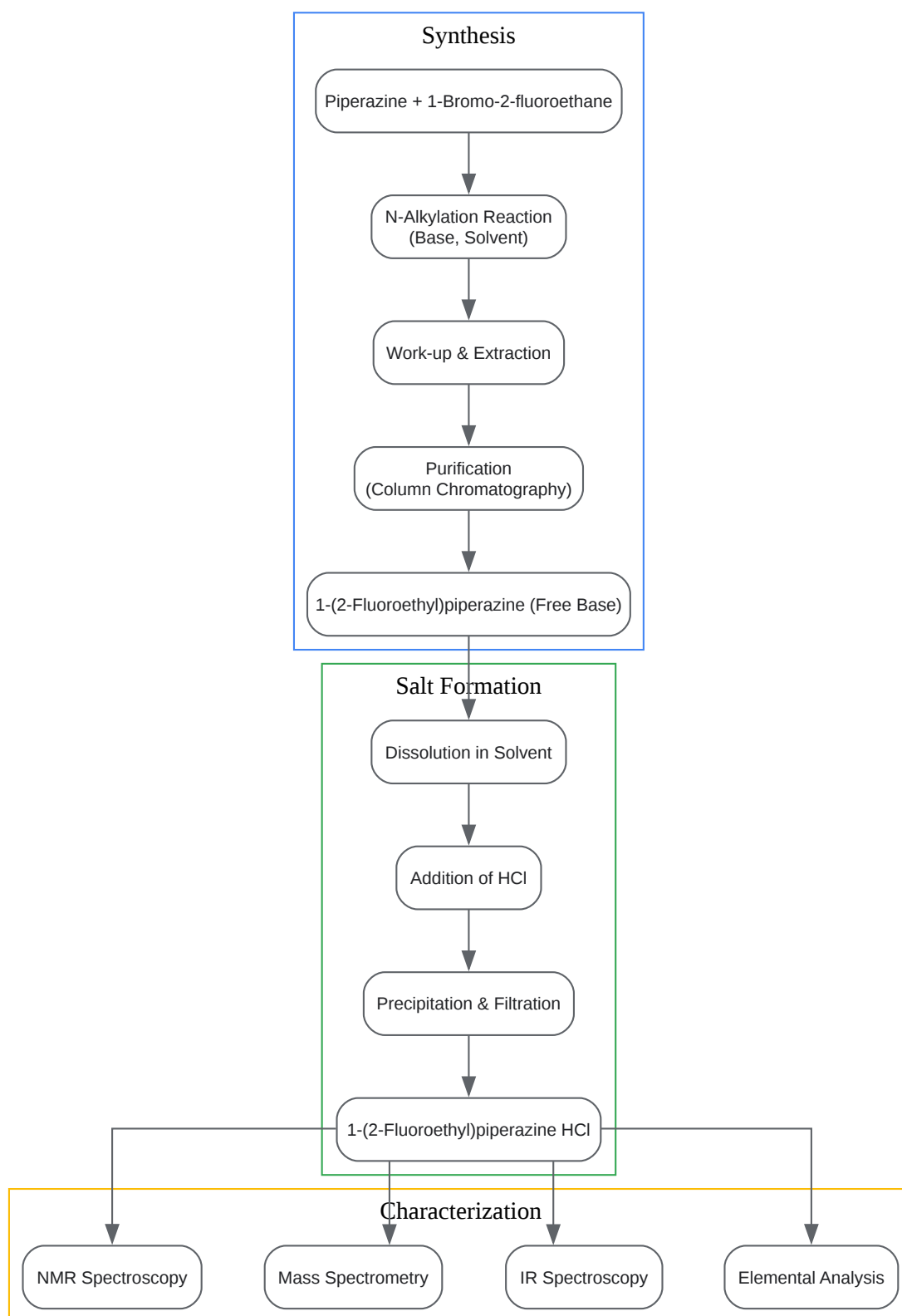
- Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.
- Modulation of Basicity: The electronegative fluorine atom can reduce the pK_a of the distal nitrogen atom of the piperazine ring, which can influence its binding to biological targets and affect its pharmacokinetic properties.

- Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

Given these properties, **1-(2-Fluoroethyl)piperazine hydrochloride** is a valuable building block for the synthesis of novel compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. It can be incorporated into molecules to explore structure-activity relationships (SAR) and to optimize the pharmacokinetic profiles of lead compounds.

Visualizations

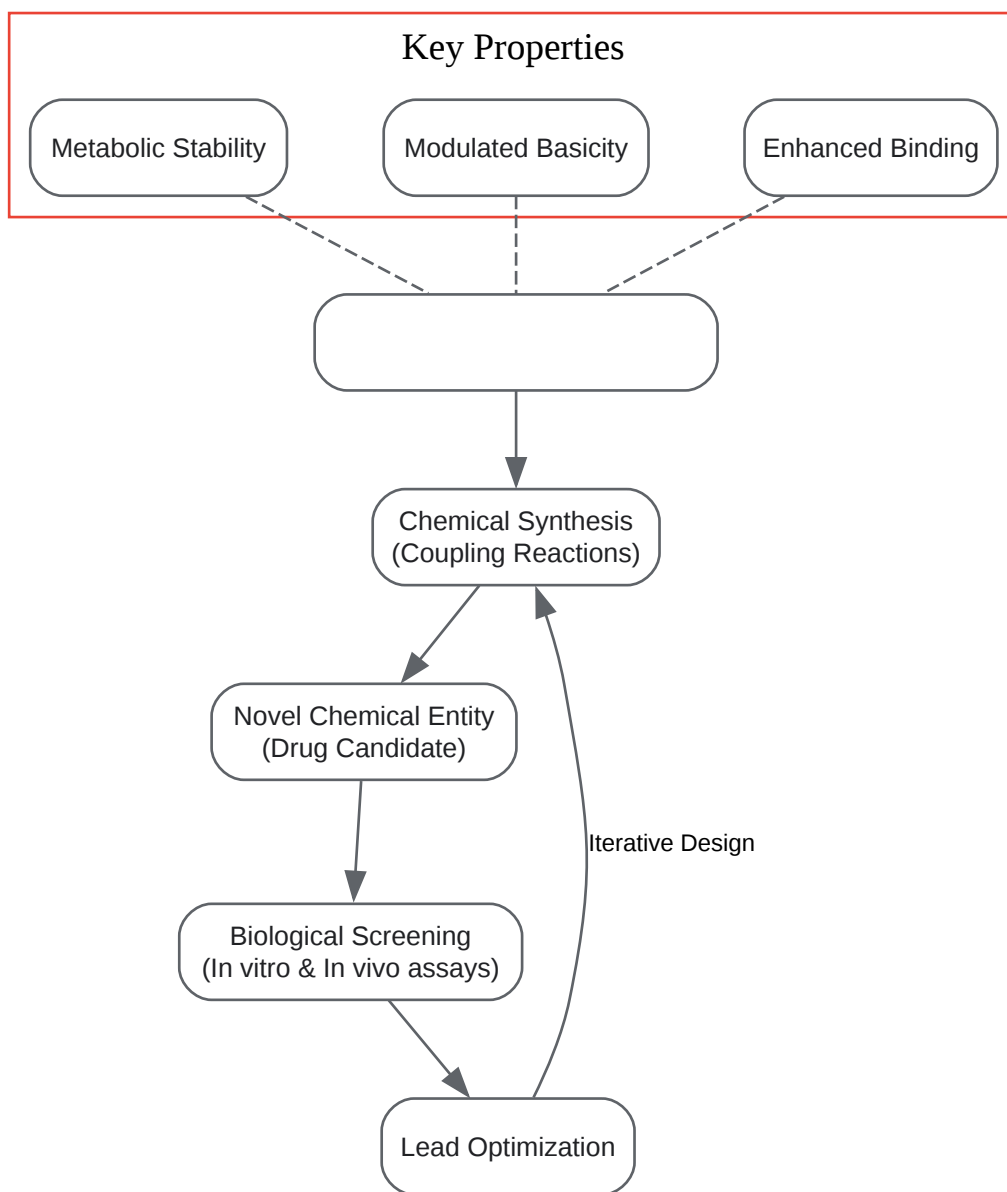
Generalized Synthetic Workflow



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Caption: Generalized workflow for the synthesis and characterization.

Role in Drug Discovery



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Caption: Role as a building block in the drug discovery process.

Safety Information

Based on available supplier safety data sheets, **1-(2-Fluoroethyl)piperazine hydrochloride** is considered hazardous.

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-(2-Fluoroethyl)piperazine hydrochloride is a chemical intermediate with potential utility in the field of drug discovery. Its structure combines the versatile piperazine scaffold with a fluoroethyl group, which can impart desirable pharmacokinetic properties to new molecular entities. While detailed public data on its synthesis, characterization, and biological activity is currently scarce, this guide provides a foundational understanding for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors. Further research into the specific applications and biological effects of this compound and its derivatives is warranted.

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